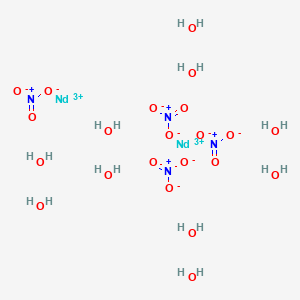
Nitric acid, neodymium(3+) salt, pentahydrate (8CI,9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nitric acid, neodymium(3+) salt, pentahydrate (8CI,9CI) is a chemical compound with the molecular formula H20N4Nd2O22. It is a salt formed from nitric acid and neodymium, a rare earth element. This compound is typically found in a pentahydrate form, meaning it includes five molecules of water. It is used in various scientific and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Nitric acid, neodymium(3+) salt, pentahydrate can be synthesized by dissolving neodymium oxide (Nd2O3), neodymium hydroxide (Nd(OH)3), or neodymium carbonate (Nd2(CO3)3) in nitric acid (HNO3). The reactions are as follows:
- Nd2O3 + 6 HNO3 → 2 Nd(NO3)3 + 3 H2O
- Nd(OH)3 + 3 HNO3 → Nd(NO3)3 + 3 H2O
The resulting solution is then carefully evaporated to obtain the hydrated form of the salt. The pentahydrate form is obtained by controlling the evaporation process to retain five molecules of water .
Industrial Production Methods
In industrial settings, the production of nitric acid, neodymium(3+) salt, pentahydrate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions and evaporation to ensure the desired hydrate form is obtained. The compound is then purified and packaged for various applications.
化学反应分析
Types of Reactions
Nitric acid, neodymium(3+) salt, pentahydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced to neodymium metal.
Substitution: The nitrate ions in the compound can be substituted with other anions in various chemical reactions.
Common Reagents and Conditions
Common reagents used in reactions with nitric acid, neodymium(3+) salt, pentahydrate include reducing agents like hydrogen gas (H2) and other anions for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions can yield neodymium metal, while substitution reactions can produce various neodymium salts with different anions.
科学研究应用
Nitric acid, neodymium(3+) salt, pentahydrate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other neodymium compounds.
Biology: The compound is used in biological research for its unique properties and interactions with biological molecules.
作用机制
The mechanism by which nitric acid, neodymium(3+) salt, pentahydrate exerts its effects involves its interaction with various molecular targets and pathways. The nitrate ions can participate in redox reactions, while the neodymium ions can interact with other metal ions and organic molecules. These interactions can lead to changes in the chemical and physical properties of the compounds involved, resulting in various effects.
相似化合物的比较
Nitric acid, neodymium(3+) salt, pentahydrate can be compared with other similar compounds, such as:
Neodymium nitrate hexahydrate: This compound has six molecules of water instead of five, resulting in slightly different properties and applications.
Neodymium chloride pentahydrate: This compound contains chloride ions instead of nitrate ions, leading to different chemical reactivity and uses.
Neodymium sulfate pentahydrate: This compound contains sulfate ions and has different solubility and stability properties compared to the nitrate salt
By comparing these compounds, the unique properties and applications of nitric acid, neodymium(3+) salt, pentahydrate can be better understood.
属性
IUPAC Name |
neodymium(3+);tetranitrate;decahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4NO3.2Nd.10H2O/c4*2-1(3)4;;;;;;;;;;;;/h;;;;;;10*1H2/q4*-1;2*+3;;;;;;;;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTVWDQRTNJRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O.O.O.O.[Nd+3].[Nd+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H20N4Nd2O22+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
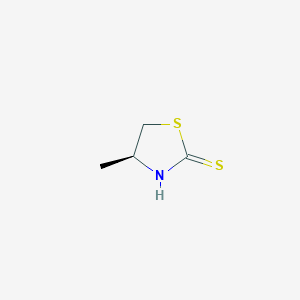
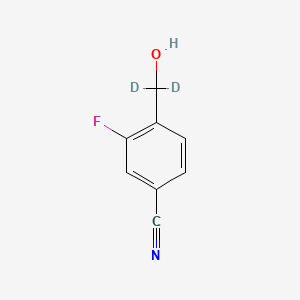
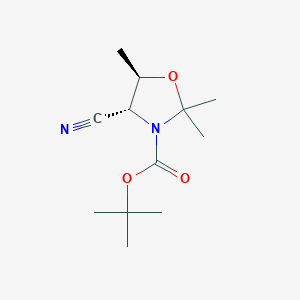
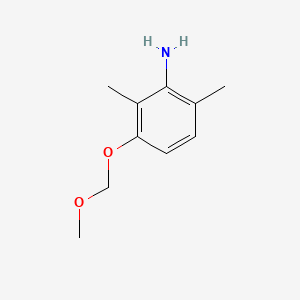
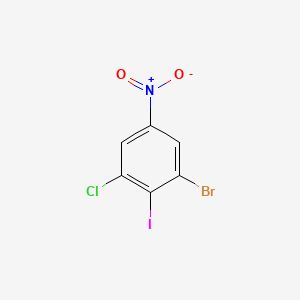
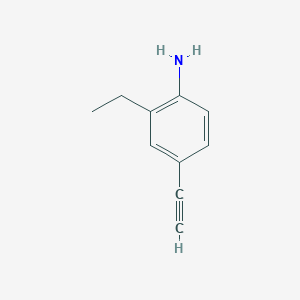
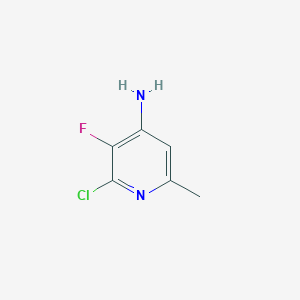
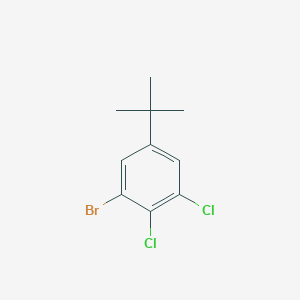
![tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8262642.png)
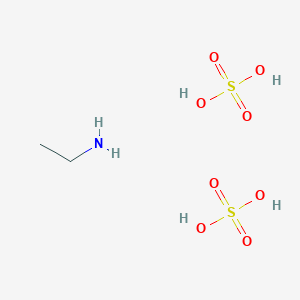
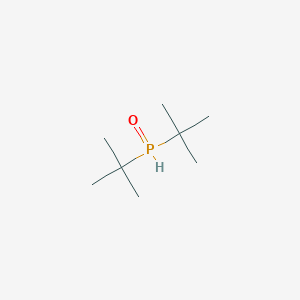
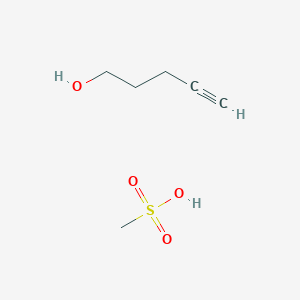

![(3beta,25R)-14-Hydroxyspirost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-[beta-D-xylopyranosyl-(1-4)]-beta-D-glucopyranoside](/img/structure/B8262687.png)
